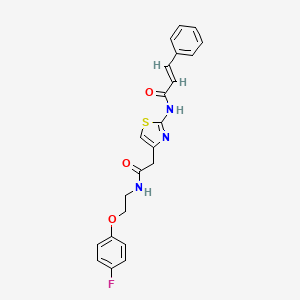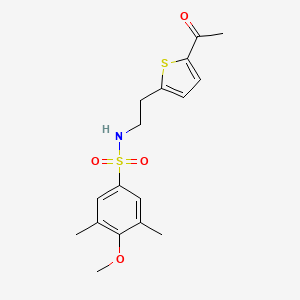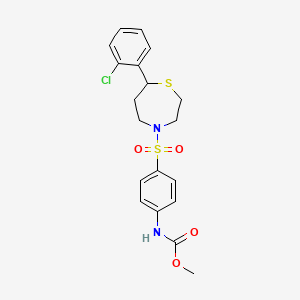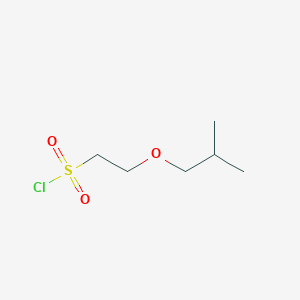
4-Bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile is a chemical compound characterized by its bromine, hydroxymethyl, and nitrile functional groups. This compound belongs to the pyrazole family, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their diverse biological and pharmaceutical activities, making them valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile typically involves multiple steps, starting with the appropriate precursors. One common method is the reaction of 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, safety considerations, and desired purity levels. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxymethyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, using nucleophiles such as sodium azide or potassium iodide.
Major Products Formed:
Oxidation: 4-Bromo-3-(carboxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile
Reduction: 4-Bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate
Substitution: 4-Azido-3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile
Aplicaciones Científicas De Investigación
This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: The compound may be investigated for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be determined through experimental studies.
Comparación Con Compuestos Similares
4-Bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as 4-Bromo-3-(hydroxymethyl)benzaldehyde and 4-Bromo-3-(hydroxymethyl)benzoic acid. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its pyrazole core and the presence of the nitrile group, which can impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-bromo-5-(hydroxymethyl)-2-methylpyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c1-10-5(2-8)6(7)4(3-11)9-10/h11H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEKSCSIHVOTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CO)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2868309.png)







![Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2868323.png)
![(Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868324.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2868328.png)

![3-cyclopentyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2868330.png)
